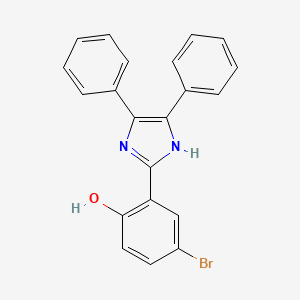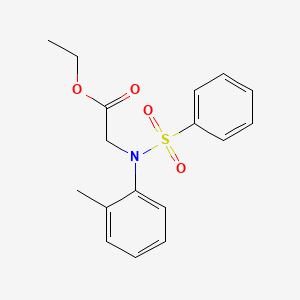
ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as EPMPSG, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a glycine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate acts as a competitive inhibitor of GlyT1, binding to the glycine binding site and preventing the reuptake of glycine into presynaptic neurons. This results in an increase in glycine concentration in the synaptic cleft, leading to enhanced activation of NMDA receptors and increased neurotransmission. The exact mechanism of action of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate is still being studied, but it is believed to have potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate have been studied in animal models and in vitro experiments. It has been found to increase glycine concentration in the synaptic cleft and enhance NMDA receptor activation, leading to improved cognitive function and memory. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate.
实验室实验的优点和局限性
One advantage of using ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate in lab experiments is its selectivity for GlyT1, which allows for more specific and targeted investigations of glycine neurotransmission. Its ability to cross the blood-brain barrier also makes it a useful tool for studying neurological disorders. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments. Its potential toxicity and side effects also need to be carefully considered.
未来方向
There are several future directions for research on ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate. One area of interest is its potential therapeutic applications in neurological disorders, particularly schizophrenia and depression. Further studies are needed to investigate its safety and efficacy in humans. Another direction is the development of new analogs of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate with improved solubility and selectivity for GlyT1. Additionally, more research is needed to fully understand the mechanism of action of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate and its effects on glycine neurotransmission.
合成方法
The synthesis of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate can be achieved through various methods, including the reaction of 2-methylbenzenesulfonyl chloride with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methylbenzenesulfonyl chloride with glycine ethyl ester hydrochloride in the presence of a copper catalyst. The yield of ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate can vary depending on the method used, but typically ranges from 60-80%.
科学研究应用
Ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glycine transporter GlyT1, which regulates the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter in the central nervous system, and its dysregulation has been implicated in various neurological disorders such as schizophrenia, depression, and anxiety. ethyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate has been used in studies to investigate the role of glycine in these disorders and to develop new treatments.
属性
IUPAC Name |
ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)13-18(16-12-8-7-9-14(16)2)23(20,21)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMIZOQOMKVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[N-(benzenesulfonyl)-2-methylanilino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5058199.png)
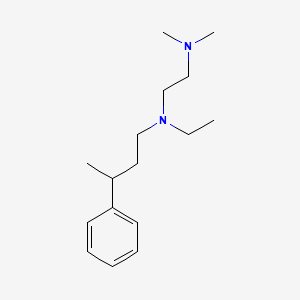
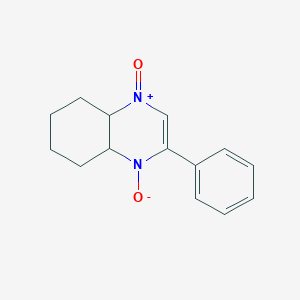
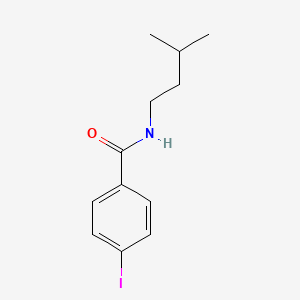
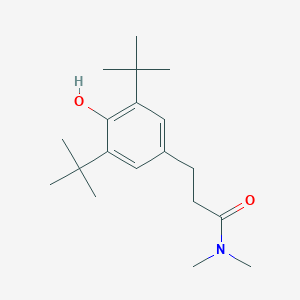
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5058240.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)



![5-(4-butylcyclohexyl)-2-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B5058268.png)
![17-(2-hydroxyethyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5058275.png)
